Cas no 1388060-80-7 (5-Bromo-2,7-dichloro-1H-benzimidazole)
5-Bromo-2,7-dichloro-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2,7-dichloro-1H-benzimidazole
- 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole
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- Inchi: 1S/C7H3BrCl2N2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12)
- InChI Key: PQBCZKGTVBCOHV-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)NC(=N2)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 181
- XLogP3: 3.8
- Topological Polar Surface Area: 28.7
5-Bromo-2,7-dichloro-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061007391-250mg |
5-Bromo-2,7-dichloro-1H-benzimidazole |
1388060-80-7 | 98% | 250mg |
833.25 USD | 2021-06-01 | |
| Alichem | A061007391-500mg |
5-Bromo-2,7-dichloro-1H-benzimidazole |
1388060-80-7 | 98% | 500mg |
1,247.95 USD | 2021-06-01 | |
| Alichem | A061007391-1g |
5-Bromo-2,7-dichloro-1H-benzimidazole |
1388060-80-7 | 98% | 1g |
2,165.95 USD | 2021-06-01 |
5-Bromo-2,7-dichloro-1H-benzimidazole Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 5-Bromo-2,7-dichloro-1H-benzimidazole
Introduction to 5-Bromo-2,7-dichloro-1H-benzimidazole (CAS No. 1388060-80-7)
5-Bromo-2,7-dichloro-1H-benzimidazole is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1388060-80-7, belongs to the benzimidazole class of molecules, which are well-known for their broad spectrum of pharmacological properties. Benzimidazoles exhibit a wide range of biological functions, including antiviral, antibacterial, anticancer, and anti-inflammatory effects, making them valuable scaffolds for drug discovery and development.
The structural features of 5-Bromo-2,7-dichloro-1H-benzimidazole make it a particularly interesting molecule for medicinal chemists. The presence of both bromine and chlorine substituents at the 5- and 7-positions, respectively, introduces regions of electrophilicity that can be exploited for further functionalization. This compound serves as a key intermediate in the synthesis of more complex derivatives designed to target specific biological pathways. The benzimidazole core itself provides a rigid aromatic system that can interact with biological targets through hydrogen bonding and other non-covalent interactions.
In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives with enhanced pharmacological properties. The introduction of halogen atoms such as bromine and chlorine into the benzimidazole ring not only modulates electronic effects but also enhances binding affinity to biological receptors. For instance, studies have shown that halogenated benzimidazoles can act as potent inhibitors of enzymes and receptors involved in cancer progression. The bromine atom at the 5-position can participate in nucleophilic substitution reactions, allowing for further derivatization into more complex structures.
One of the most compelling aspects of 5-Bromo-2,7-dichloro-1H-benzimidazole is its potential application in the development of anticancer agents. Benzimidazole derivatives have been extensively studied for their ability to inhibit kinases and other enzymes that drive tumor growth. The dichloro substitution at the 2- and 7-positions increases the lipophilicity of the molecule, which can improve its cell membrane permeability—a critical factor for drug efficacy. Additionally, the bromine atom provides a handle for further chemical modifications, enabling the creation of libraries of compounds for high-throughput screening.
Recent advances in computational chemistry have also facilitated the design of novel benzimidazole derivatives like 5-Bromo-2,7-dichloro-1H-benzimidazole. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before synthesizing physical samples. This approach has significantly reduced the time and cost associated with drug discovery by identifying promising candidates early in the process. Furthermore, machine learning algorithms have been trained on large datasets of benzimidazole derivatives to predict their biological activities with high accuracy.
The synthesis of 5-Bromo-2,7-dichloro-1H-benzimidazole typically involves multi-step organic reactions starting from commercially available precursors. The bromination and chlorination steps are critical and require careful control to ensure regioselectivity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce these substituents efficiently while minimizing side products. These techniques enhance yield and purity, making it easier to proceed with downstream applications.
In addition to its pharmaceutical applications, 5-Bromo-2,7-dichloro-1H-benzimidazole has shown promise in materials science research. Benzimidazole-based polymers exhibit unique electronic properties that make them suitable for use in organic electronics and photovoltaic devices. The halogenated benzimidazoles can serve as monomers or building blocks for constructing conjugated polymers with enhanced charge transport capabilities. Such materials are essential for developing next-generation solar cells and light-emitting diodes (LEDs).
The growing interest in 5-Bromo-2,7-dichloro-1H-benzimidazole underscores its significance as a versatile intermediate in chemical synthesis. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to play an increasingly important role in both academic research and industrial applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize its potential in drug development and material science.
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